molecular formula C15H13NO2S B14499499 N-(Anthracen-1-YL)methanesulfonamide CAS No. 63228-63-7

N-(Anthracen-1-YL)methanesulfonamide

Cat. No.: B14499499
CAS No.: 63228-63-7
M. Wt: 271.3 g/mol
InChI Key: BWTJQPYDHBDKQF-UHFFFAOYSA-N
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Description

N-(Anthracen-1-YL)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to the 1-position of an anthracene ring. Anthracene, a polycyclic aromatic hydrocarbon (PAH), imparts significant rigidity, planarity, and π-conjugation to the molecule. The sulfonamide group introduces hydrogen-bonding capabilities and acidity due to the -SO₂NH- moiety. This compound is of interest in materials science (e.g., organic electronics) and medicinal chemistry, where sulfonamides are explored for enzyme inhibition or antimicrobial activity .

Properties

CAS No.

63228-63-7

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

N-anthracen-1-ylmethanesulfonamide

InChI

InChI=1S/C15H13NO2S/c1-19(17,18)16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10,16H,1H3

InChI Key

BWTJQPYDHBDKQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

  • Structure: Smaller aromatic systems (monocyclic vs. tricyclic anthracene) with methyl substituents at ortho or meta positions.
  • Electronic Effects : Methyl groups donate electrons inductively, slightly reducing the sulfonamide’s acidity compared to anthracene derivatives.
  • Spectroscopy : DFT studies show distinct vibrational modes (e.g., S=O stretching at ~1150–1300 cm⁻¹) and NMR shifts. For example, aromatic protons in anthracene derivatives exhibit downfield shifts (δ 8.0–9.0 ppm) due to extended conjugation, whereas methylphenyl analogs show upfield shifts (δ 6.5–7.5 ppm) .

N-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide ()

  • Structure : Dichlorophenyl and pyridinylmethyl groups introduce steric bulk and electron-withdrawing effects.
  • Acidity : Chlorine atoms increase sulfonamide acidity (pKa ~8–10) compared to anthracene derivatives (pKa ~10–12, estimated) due to stronger electron withdrawal.

Adamantane-Based Methanesulfonamides (e.g., Compound 13, )

  • Structure : Adamantane’s rigid, aliphatic framework contrasts with anthracene’s planar aromatic system.
  • Lipophilicity : Adamantane derivatives exhibit higher logP values, enhancing membrane permeability, while anthracene derivatives may aggregate due to π-stacking .

Spectroscopic and Computational Data

Property N-(Anthracen-1-YL)methanesulfonamide (Estimated) N-(2-Methylphenyl)methanesulfonamide Adamantane Derivative
¹H NMR (Aromatic δ) 8.2–9.0 ppm 6.8–7.4 ppm N/A (aliphatic framework)
S=O Stretching ~1300 cm⁻¹ 1150–1250 cm⁻¹ ~1250 cm⁻¹
Melting Point >200°C (predicted) 160–180°C 190–210°C

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